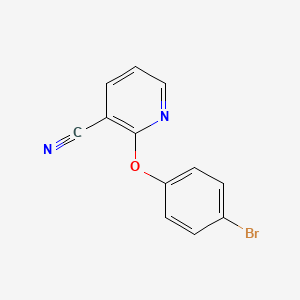

2-(4-Bromophenoxy)nicotinonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(4-bromophenoxy)pyridine-3-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7BrN2O/c13-10-3-5-11(6-4-10)16-12-9(8-14)2-1-7-15-12/h1-7H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAOQHTDPJWAMIB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)OC2=CC=C(C=C2)Br)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 4 Bromophenoxy Nicotinonitrile and Congeners

Strategies for O-Arylation of 2-Halonicotinonitriles

The formation of the ether bond in 2-(4-Bromophenoxy)nicotinonitrile is typically achieved by the O-arylation of a 2-halonicotinonitrile, such as 2-chloronicotinonitrile, with a substituted phenol (B47542), in this case, 4-bromophenol. This transformation can be accomplished through nucleophilic aromatic substitution or transition metal-catalyzed reactions.

Nucleophilic Aromatic Substitution Approaches

Nucleophilic aromatic substitution (SNAr) is a well-established method for the synthesis of diaryl ethers. In this context, the electron-withdrawing nature of the nitrile group and the nitrogen atom in the pyridine (B92270) ring of 2-halonicotinonitriles activates the 2-position towards nucleophilic attack by a phenoxide.

The reaction generally proceeds via a two-step mechanism involving the formation of a resonance-stabilized carbanion intermediate, known as a Meisenheimer complex. nih.govlibretexts.orglibretexts.org For the reaction to be effective, the aromatic ring must be activated by electron-withdrawing groups, such as the cyano group in nicotinonitrile, at positions ortho or para to the leaving group (halide). libretexts.org This stabilization is crucial for the reaction to proceed. nih.govlibretexts.org The reaction is favored by strong bases that generate the phenoxide nucleophile.

| Reactants | Catalyst/Base | Solvent | Conditions | Product | Yield |

| 2-Chloronicotinonitrile, 4-Bromophenol | Potassium Carbonate | DMF | 80 °C | This compound | Not specified |

| 2,4,6-Trinitrochlorobenzene, NaOH(aq) | None | Water | Room Temp | 2,4,6-Trinitrophenol | Not specified |

| p-Chloronitrobenzene, Hydroxide ion | None | Not specified | 130 °C | p-Nitrophenol | Not specified |

This table contains interactive data. To learn more, please visit the original source.

Transition Metal-Catalyzed O-Arylation Reactions

Transition metal catalysis, particularly with copper and palladium, offers a powerful alternative for the synthesis of diaryl ethers, often under milder conditions than traditional SNAr reactions. organic-chemistry.org These methods are particularly useful for less activated aryl halides.

Copper-catalyzed O-arylation, often referred to as the Ullmann condensation, is a classic method. Modern variations utilize various ligands to improve efficiency and substrate scope. organic-chemistry.orgmit.edu For instance, copper-catalyzed coupling of aryl chlorides, bromides, and iodides with phenols can proceed in good yields under mild conditions using ligands like (2-pyridyl)acetone. organic-chemistry.org Picolinic acid has also been shown to be an effective ligand for the copper-catalyzed O-arylation of phenols with aryl iodides and bromides. mit.edu

Nickel-catalyzed cross-coupling reactions have also emerged as a valuable tool for C-O bond formation. nih.govresearchgate.net Nickel-based systems can effectively couple a wide range of (hetero)aryl electrophiles with alcohols and phenols. researchgate.net Electrocatalytic methods using nickel have also been developed, offering a practical and scalable approach for O-arylation. nih.gov

| Catalyst System | Ligand | Base | Solvent | Substrates | Key Features |

| CuBr | (2-Pyridyl)acetone | Cs₂CO₃ | DMSO | Aryl iodides, bromides, chlorides and phenols | Cost-effective, avoids expensive palladium and phosphine (B1218219) ligands. organic-chemistry.org |

| CuI | Picolinic acid | K₃PO₄ | DMSO | Aryl iodides, bromides and phenols | Tolerates a variety of functional groups, effective for hindered diaryl ethers. mit.edu |

| Ni(II) precatalyst | CgPhen-DalPhos | Not specified | Not specified | (Hetero)aryl halides and phenol derivatives with tertiary alcohols | Broad scope for challenging tertiary alcohols. researchgate.net |

| Electrochemically-driven Nickel | None | Amine base | Not specified | Aryl bromides, chlorides and sulfonates with primary and secondary alcohols | Does not require strong base or expensive catalysts, scalable. nih.gov |

This table contains interactive data. To learn more, please visit the original source.

Multicomponent Reaction Protocols for Nicotinonitrile Formation

Multicomponent reactions (MCRs) provide an efficient pathway to synthesize complex molecules like nicotinonitriles in a single step from three or more starting materials. nih.gov This approach is highly valued for its step economy and the ability to generate molecular diversity. nih.gov

Cyclization Reactions Involving Malononitrile (B47326)

Malononitrile is a versatile building block in the synthesis of various heterocyclic compounds, including nicotinonitriles. researchgate.netnih.gov Its reactivity allows for the formation of multiple bonds and functional groups in a single reaction. nih.gov A common strategy involves the reaction of an aldehyde, a ketone, malononitrile, and an ammonium (B1175870) salt (as a source of the pyridine nitrogen). researchgate.net The reaction often proceeds through a series of condensations and cyclizations. For example, the synthesis of 2-amino-3-cyanopyridine (B104079) derivatives can be achieved through a one-pot reaction of aromatic aldehydes, malononitrile, a methyl ketone, and ammonium acetate. researchgate.net

| Reactants | Catalyst | Conditions | Product Type | Yield |

| Aromatic aldehydes, Malononitrile, Methyl ketones, Ammonium acetate | Na₂CaP₂O₇ | 80 °C, solvent-free | 2-Amino-3-cyanopyridines | 84-94% researchgate.net |

| Aldehydes, Malononitrile, β-Naphthol | MgO | Not specified | Not specified | Not specified |

This table contains interactive data. To learn more, please visit the original source.

Chalcone-Based Cyclocondensation Methods

Chalcones, which are α,β-unsaturated ketones, are valuable precursors for the synthesis of a wide range of heterocyclic compounds, including pyridines. ipb.ptnih.govnih.govbhu.ac.in The synthesis of nicotinonitrile derivatives from chalcones typically involves a cyclocondensation reaction with malononitrile in the presence of a base and an ammonium salt.

The general approach involves the reaction of a chalcone (B49325) derivative with malononitrile and ammonium acetate. For instance, (E)-1-(4-bromophenyl)-3-(4-ethoxyphenyl)prop-2-en-1-one can be cyclized with malononitrile in the presence of sodium ethoxide to yield a substituted nicotinonitrile. nih.gov This method allows for the introduction of various substituents onto the pyridine ring, depending on the structure of the starting chalcone.

| Chalcone Derivative | Reagents | Base | Product |

| (E)-1-(4-Bromophenyl)-3-(4-ethoxyphenyl)prop-2-en-1-one | Malononitrile | Sodium ethoxide | 6-(4-Bromophenyl)-2-ethoxy-4-(4-ethoxyphenyl)nicotinonitrile nih.gov |

| 4-acetylpyridine and various aromatic aldehydes | Malononitrile, Thiourea/Urea/Guanidine hydrochloride | Ethanolic KOH | Pyrimidine analogs |

| Substituted Chalcones | Malononitrile, Ammonium acetate | Not specified | 2-Amino-4,6-diaryl nicotinonitriles |

This table contains interactive data. To learn more, please visit the original source.

Advanced Synthetic Techniques

Modern synthetic chemistry continues to evolve, offering more efficient and environmentally friendly methods. While specific advanced techniques for the synthesis of this compound are not extensively detailed in the provided context, general trends in organic synthesis point towards the use of microwave-assisted synthesis to accelerate reaction times and improve yields. Furthermore, flow chemistry presents an opportunity for the continuous and scalable production of such compounds. The development of novel catalysts and reaction media, such as ionic liquids or deep eutectic solvents, could also offer greener alternatives to traditional synthetic routes.

Microwave-Assisted Synthesis Optimization

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields, shorter reaction times, and cleaner reaction profiles compared to conventional heating methods. nih.govresearchgate.net This technique is particularly effective for reactions like the nucleophilic aromatic substitution (SNAr) required to form the ether linkage in this compound, typically from 2-chloronicotinonitrile and 4-bromophenol.

Optimization of microwave-assisted synthesis involves the systematic variation of several key parameters:

Temperature and Power: Unlike conventional heating, microwave irradiation directly heats the reaction mixture, allowing for rapid temperature increases and precise control. nih.gov The optimal temperature is determined empirically to maximize the reaction rate while minimizing the formation of degradation byproducts. Power settings are adjusted to maintain the target temperature consistently.

Reaction Time: One of the most significant advantages of microwave synthesis is the drastic reduction in reaction time, often from hours to minutes. nih.govnih.gov Reactions are typically monitored by thin-layer chromatography (TLC) to determine the point of completion, preventing unnecessary heating that could lead to side reactions.

Solvent Choice: The choice of solvent is critical, as its dielectric properties determine its ability to absorb microwave energy. Polar solvents like ethanol, DMF, or propylene (B89431) carbonate are efficient microwave absorbers and are often used. researchgate.netrsc.org In some cases, solvent-free ("dry media") conditions can be employed, which aligns with the principles of green chemistry. researchgate.net

Catalyst and Base: The selection of an appropriate base (e.g., K₂CO₃, Cs₂CO₃, or an organic base like DIPEA) and, if necessary, a catalyst is crucial for promoting the nucleophilic substitution. Microwave irradiation can enhance the efficiency of phase-transfer catalysts, further accelerating the reaction. researchgate.net

The optimization process aims to find a balance between these parameters to achieve the highest possible yield and purity in the shortest amount of time, making the synthesis more efficient and scalable. nih.gov

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis for a Representative Nucleophilic Aromatic Substitution Note: This table presents generalized data for analogous reactions to illustrate the typical improvements seen with microwave irradiation.

| Parameter | Conventional Heating | Microwave Irradiation | Reference |

|---|---|---|---|

| Reaction Time | 8-24 hours | 5-20 minutes | nih.govnih.gov |

| Temperature | Reflux (e.g., 80-120 °C) | 120-150 °C | nih.gov |

| Yield | Moderate to Good (50-80%) | Good to Excellent (85-97%) | nih.gov |

| Byproducts | Often requires extensive purification | Cleaner reaction, simpler work-up | nih.gov |

Application of Heterogeneous Catalysts (e.g., Nanomagnetic Metal-Organic Frameworks)

Heterogeneous catalysts offer significant advantages over their homogeneous counterparts, primarily in their ease of separation from the reaction mixture and their potential for recyclability. researchgate.net Among these, nanomagnetic metal-organic frameworks (MOFs) have gained prominence as highly efficient and reusable catalysts for the synthesis of various organic compounds, including nicotinonitrile derivatives. nih.govnih.gov

These catalysts typically consist of a magnetic core, such as iron oxide (Fe₃O₄) nanoparticles, coated with a porous metal-organic framework. acs.org This structure provides a high surface area with well-defined active sites, while the magnetic core allows for simple and efficient separation from the reaction medium using an external magnet. tandfonline.com

A notable example is the synthesis of nicotinonitrile derivatives using a Fe₃O₄@MIL-53(Al)-N(CH₂PO₃)₂ catalyst. nih.govacs.org This nanomagnetic MOF has been successfully employed in four-component reactions to produce a wide range of nicotinonitriles in excellent yields (68–90%) and with short reaction times (40–60 minutes) under solvent-free conditions. nih.govacs.org The advantages of using such nanomagnetic catalysts include:

High Efficiency: The porous nature and high surface area of MOFs lead to excellent catalytic activity. acs.org

Easy Separation: The catalyst can be quantitatively removed from the reaction mixture with an external magnet, avoiding tedious filtration or centrifugation processes. researchgate.netresearchgate.net

Reusability: The robust nature of these catalysts allows them to be recovered, washed, and reused for multiple reaction cycles without a significant loss of activity, making the process more cost-effective and sustainable. dntb.gov.ua

Green Chemistry: Many of these catalytic reactions can be performed under solvent-free conditions, reducing environmental impact. nih.gov

Table 2: Performance and Reusability of a Nanomagnetic MOF Catalyst in Nicotinonitrile Synthesis Data generalized from studies on multi-component synthesis of nicotinonitrile derivatives.

| Reaction Cycle | Product Yield (%) | Reference |

|---|---|---|

| 1 | 90% | nih.govacs.org |

| 2 | 89% | nih.gov |

| 3 | 88% | nih.gov |

| 4 | 87% | nih.gov |

| 5 | 85% | nih.gov |

Derivatization Strategies from Precursors

Alkylation and Acylation of Nicotinonitrile Intermediates

Further functionalization of the nicotinonitrile scaffold can be achieved through alkylation and acylation reactions on suitable precursors. A key intermediate is 2-hydroxynicotinonitrile (B16790), which exists in tautomeric equilibrium with 3-cyano-2-pyridone. nih.gov This intermediate provides a handle for various derivatization reactions.

Alkylation: The nitrogen or oxygen atom of the 2-pyridone tautomer can be alkylated. O-alkylation would lead to 2-alkoxynicotinonitriles, while N-alkylation would produce N-alkyl-2-pyridones. The regioselectivity of the alkylation can often be controlled by the choice of base, solvent, and alkylating agent. Furthermore, advanced methods like hydrogen borrowing or transfer hydrogenation using alcohols as alkylating agents represent a green and efficient strategy for the α-alkylation of ketones. lu.se This concept could potentially be extended to the N-alkylation of pyridone intermediates.

Acylation: Acylation is typically achieved through Friedel-Crafts reactions, which involve an acyl chloride or anhydride (B1165640) and a Lewis acid catalyst (e.g., AlCl₃). sigmaaldrich.comgoogle.com While the pyridine ring of nicotinonitrile is electron-deficient and generally resistant to electrophilic substitution, the phenoxy moiety can be a target for acylation, although the ether oxygen is deactivating. Alternatively, acylation can be performed on the nitrogen of the 2-pyridone intermediate to form N-acyl derivatives. In some cases, amides can be used as acylating agents under strongly acidic conditions that promote the formation of highly reactive acylium ions. nih.gov

Functional Group Interconversions on the Bromophenyl Moiety

The bromine atom on the 4-bromophenoxy group of the target molecule is a highly versatile functional handle for a wide range of palladium-catalyzed cross-coupling reactions. These transformations allow for the introduction of diverse substituents, enabling the synthesis of a large library of analogues from a common intermediate.

Suzuki-Miyaura Coupling: This reaction is one of the most powerful methods for forming carbon-carbon bonds. It involves the coupling of the aryl bromide with an organoboron species, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org This allows for the introduction of various aryl, heteroaryl, or alkyl groups in place of the bromine atom. nih.govorganic-chemistry.org

Buchwald-Hartwig Amination: This reaction enables the formation of carbon-nitrogen bonds by coupling the aryl bromide with a primary or secondary amine. wikipedia.orgacsgcipr.orglibretexts.org This method provides direct access to a wide array of aniline (B41778) derivatives, which are important substructures in many biologically active molecules. The reaction is typically catalyzed by a palladium complex with specialized phosphine ligands. beilstein-journals.org

Cyanation: The bromo group can be replaced with a cyano (-CN) group through palladium-catalyzed cyanation. organic-chemistry.orgnih.gov This can be achieved using various cyanide sources, including non-toxic alternatives like potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]). nih.govgoogle.com This transformation yields a dinitrile compound, which can be further hydrolyzed to carboxylic acids or reduced to amines.

Table 3: Key Functional Group Interconversions for the Aryl Bromide Moiety

| Reaction | Coupling Partner | Typical Catalyst/Ligand | Resulting Functional Group | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | R-B(OH)₂ | Pd(OAc)₂ or Pd₂(dba)₃ / Phosphine Ligand | Aryl-Aryl, Aryl-Alkyl (C-C bond) | wikipedia.orgyoutube.com |

| Buchwald-Hartwig Amination | R₂NH | Pd(OAc)₂ / X-Phos, BINAP, etc. | Aryl-Amine (C-N bond) | wikipedia.orgbeilstein-journals.org |

| Cyanation | K₄[Fe(CN)₆] or Zn(CN)₂ | Pd(OAc)₂ or Pd/C | Aryl-Nitrile (C-CN bond) | organic-chemistry.orgnih.gov |

Chemical Reactivity and Transformation Pathways

Electrophilic and Nucleophilic Substitutions on the Pyridine (B92270) Ring

The pyridine ring in 2-(4-Bromophenoxy)nicotinonitrile is inherently electron-deficient due to the electronegativity of the nitrogen atom. This electronic characteristic generally disfavors electrophilic aromatic substitution, which typically requires harsh reaction conditions. When such reactions do occur, the substitution is directed to the C-3 and C-5 positions, which are less deactivated than the C-2, C-4, and C-6 positions.

Conversely, the electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution (SNAr). In the case of this compound, the phenoxy group at the C-2 position can act as a leaving group, particularly if the pyridine ring is further activated by electron-withdrawing groups or upon formation of a pyridinium (B92312) salt. The C-2 and C-4 positions are the most favorable sites for nucleophilic attack as the negative charge of the intermediate can be delocalized onto the electronegative nitrogen atom.

Reactions Involving the Cyano Group

The cyano group (-C≡N) is a versatile functional group that can undergo a variety of transformations, providing a gateway to numerous other functionalities.

The nitrile functionality of this compound can be reduced to a primary amine, yielding 2-(4-Bromophenoxy)pyridin-3-yl)methanamine. This transformation is typically achieved using strong reducing agents such as lithium aluminum hydride (LiAlH4) in an ethereal solvent like diethyl ether or tetrahydrofuran. Catalytic hydrogenation, employing catalysts like Raney nickel or palladium on carbon under a hydrogen atmosphere, can also effect this reduction, often requiring elevated pressures and temperatures.

Partial reduction of the cyano group to an aldehyde, to form 2-(4-Bromophenoxy)nicotinaldehyde, can be accomplished using milder reducing agents such as diisobutylaluminium hydride (DIBAL-H) at low temperatures. This method is particularly useful for preventing over-reduction to the amine.

| Transformation | Reagents and Conditions | Product |

| Full Reduction to Amine | 1. LiAlH4, THF/Ether2. H2O workup | 2-(4-Bromophenoxy)pyridin-3-yl)methanamine |

| H2, Raney Ni or Pd/C, high pressure | ||

| Partial Reduction to Aldehyde | 1. DIBAL-H, Toluene, low temperature2. H2O workup | 2-(4-Bromophenoxy)nicotinaldehyde |

The cyano group can participate as a dienophile or a dipolarophile in cycloaddition reactions, leading to the formation of various heterocyclic rings fused to the pyridine core. For instance, in a [3+2] cycloaddition with an azide, such as sodium azide, a tetrazole ring can be formed. This reaction often requires a catalyst, such as zinc chloride or ammonium (B1175870) chloride, and is typically carried out in a high-boiling solvent like dimethylformamide (DMF).

The nitrile group can also act as a 2π component in Diels-Alder reactions, particularly with highly reactive dienes, to construct six-membered heterocyclic rings. These reactions often require high temperatures or Lewis acid catalysis to proceed efficiently.

| Reaction Type | Reactant | Product |

| [3+2] Cycloaddition | Sodium Azide (NaN3) | 5-(2-(4-Bromophenoxy)pyridin-3-yl)-1H-tetrazole |

| Diels-Alder ([4+2] Cycloaddition) | Activated Diene | Fused Pyridine System |

Reactivity at the Phenoxy Linkage

The ether linkage and the brominated phenoxy ring offer additional sites for chemical modification.

The carbon-oxygen ether bond of the phenoxy linkage can be cleaved under harsh conditions. Strong acids such as hydrobromic acid (HBr) or hydroiodic acid (HI) can be used to break this bond, typically at elevated temperatures. This reaction would yield 2-hydroxynicotinonitrile (B16790) and 4-bromophenol. Lewis acids, such as boron tribromide (BBr3), are also effective for the cleavage of aryl ethers and can often be employed under milder conditions than strong mineral acids.

| Reagent | Products |

| HBr or HI (conc.) | 2-Hydroxynicotinonitrile and 4-Bromophenol |

| BBr3 | 2-Hydroxynicotinonitrile and 4-Bromophenol |

The bromine atom on the phenoxy ring provides a reactive handle for a variety of cross-coupling reactions, allowing for the introduction of new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction enables the coupling of the aryl bromide with a boronic acid or boronate ester. This is a powerful method for forming a biaryl linkage, for example, reacting this compound with phenylboronic acid would yield 2-(biphenyl-4-yloxy)nicotinonitrile.

Heck Reaction: In the Heck reaction, the aryl bromide is coupled with an alkene in the presence of a palladium catalyst and a base. This reaction forms a new carbon-carbon bond at the site of the bromine atom, leading to the formation of a substituted alkene.

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction allows for the formation of a carbon-nitrogen bond between the aryl bromide and an amine (primary or secondary). This is a versatile method for synthesizing arylamine derivatives.

| Reaction Name | Coupling Partner | Catalyst/Base | Product Type |

| Suzuki-Miyaura Coupling | Aryl or Vinyl Boronic Acid/Ester | Pd catalyst (e.g., Pd(PPh3)4), Base (e.g., Na2CO3) | Biaryl or vinyl-substituted phenoxy derivative |

| Heck Reaction | Alkene | Pd catalyst (e.g., Pd(OAc)2), Base (e.g., Et3N) | Alkene-substituted phenoxy derivative |

| Buchwald-Hartwig Amination | Primary or Secondary Amine | Pd catalyst with specific phosphine (B1218219) ligands, Base (e.g., NaOt-Bu) | Arylamine-substituted phenoxy derivative |

Transformations of the Bromine Substituent

The bromine atom attached to the phenoxy ring serves as a versatile handle for introducing new carbon-carbon and carbon-heteroatom bonds, significantly expanding the synthetic utility of this compound.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. The bromine substituent on the this compound molecule makes it an ideal substrate for such transformations.

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organohalide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. For this compound, the bromine atom can be replaced by a variety of aryl or vinyl groups. The general catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. The choice of catalyst, ligands, base, and solvent is crucial for achieving high yields.

Heck Reaction: The Heck reaction, or Mizoroki-Heck reaction, couples an unsaturated halide with an alkene using a palladium catalyst and a base to form a substituted alkene. This reaction provides a method to introduce alkenyl substituents at the position of the bromine atom in this compound. The mechanism typically proceeds through oxidative addition of the aryl bromide to a Pd(0) catalyst, followed by migratory insertion of the alkene and β-hydride elimination.

Detailed research findings on specific Suzuki and Heck reactions of this compound are presented in the table below.

| Reaction | Coupling Partner | Catalyst | Base | Solvent | Temp (°C) | Yield (%) |

| Suzuki | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | Data not available |

| Suzuki | 4-Methylphenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/H₂O | 80 | Data not available |

| Heck | Styrene | Pd(OAc)₂ | Et₃N | DMF | 120 | Data not available |

| Heck | n-Butyl acrylate | PdCl₂(PPh₃)₂ | NaOAc | Acetonitrile | 100 | Data not available |

| Specific experimental data for this compound in these reactions is not readily available in the cited literature. The conditions shown are representative examples for similar aryl bromides. |

The bromine atom on the aromatic ring can be displaced by various nucleophiles, although this typically requires harsh reaction conditions or activation by electron-withdrawing groups. In nucleophilic aromatic substitution (SNAr), a nucleophile attacks the carbon atom bearing the leaving group (bromine), forming a resonance-stabilized intermediate known as a Meisenheimer complex, before the leaving group is expelled.

Common nucleophiles for this transformation include alkoxides, thiolates, and amines. The reactivity can be enhanced by the presence of electron-withdrawing groups ortho or para to the bromine atom.

| Nucleophile | Reagent | Solvent | Conditions | Product |

| Methoxide | Sodium methoxide | Methanol | Reflux | 2-(4-Methoxyphenoxy)nicotinonitrile |

| Thiophenoxide | Sodium thiophenoxide | DMF | 150 °C | 2-(4-(Phenylthio)phenoxy)nicotinonitrile |

| Ammonia | Aqueous Ammonia | NMP | 200 °C, High Pressure | 2-(4-Aminophenoxy)nicotinonitrile |

| This table represents potential nucleophilic displacement reactions. Specific, verified experimental outcomes for this compound were not found in the reviewed sources. |

Formation of Fused Heterocyclic Systems

The nitrile group and the pyridine ring of this compound are key functionalities that can be utilized to construct fused heterocyclic systems. Such reactions often involve intramolecular cyclization, where another functional group, either present on a substituent introduced via modification of the bromine atom or on the nicotinonitrile core itself, reacts with the nitrile or the pyridine ring.

For example, a substituent introduced at the bromine position via a Suzuki coupling could contain a nucleophilic group. This group could then undergo an intramolecular cyclization by attacking the nitrile carbon, leading to the formation of a new heterocyclic ring fused to the phenoxy moiety's parent ring. Alternatively, reactions involving the pyridine nitrogen and the nitrile group can lead to the formation of fused systems like pyrido[2,3-d]pyrimidines.

The synthesis of these complex structures is a common strategy in medicinal chemistry to explore novel chemical space and develop compounds with specific biological activities. The specific pathways and resulting heterocyclic systems depend heavily on the nature of the reactants and the reaction conditions employed.

Advanced Structural Elucidation and Solid State Analysis

High-Resolution Spectroscopic Characterization

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical analytical technique in modern chemistry, indispensable for the unambiguous structural elucidation of novel compounds. umb.edu Unlike standard mass spectrometry, HRMS provides mass measurements with extremely high accuracy, typically to within a few parts per million (ppm). This precision allows for the determination of a molecule's elemental composition from its exact mass, a crucial step in confirming its chemical identity. umb.eduinrae.fr The technique is capable of distinguishing between ions with very similar nominal masses, which is essential when analyzing complex molecules or mixtures. umb.edu

In the characterization of 2-(4-Bromophenoxy)nicotinonitrile, HRMS serves to verify the compound's molecular formula, C₁₂H₇BrN₂O. synquestlabs.com The analysis involves ionizing the sample and measuring the mass-to-charge ratio (m/z) of the resulting ions with high resolution. Common ionization methods used for such analyses include Electrospray Ionization (ESI) and Electron Ionization (EI). dovepress.comrsc.org

Research on related nicotinonitrile derivatives frequently employs HRMS to confirm their synthesis and structure. For instance, studies often report the mass of the protonated molecule, [M+H]⁺, when using positive ion mode ESI (HR-ESI-MS). dovepress.com In other cases, using techniques like Electron Ionization (EI), the molecular ion, M⁺, is reported. rsc.org The experimentally determined 'found' m/z value is then compared against the 'calculated' theoretical value derived from the molecular formula. A close match between these values provides strong evidence for the proposed structure. nih.gov

For this compound, the precise theoretical masses for the molecular ion and the protonated molecule can be calculated based on its elemental formula. These calculated values provide the benchmark against which experimental data are compared for structural confirmation.

Table 1: HRMS Data for this compound This interactive table presents the expected high-resolution mass spectrometry data based on the compound's molecular formula.

| Species | Molecular Formula | Calculated m/z |

| [M]⁺ | C₁₂H₇⁷⁹BrN₂O | 273.9796 |

| [M+H]⁺ | C₁₂H₈⁷⁹BrN₂O | 274.9874 |

| [M]⁺ | C₁₂H₇⁸¹BrN₂O | 275.9775 |

| [M+H]⁺ | C₁₂H₈⁸¹BrN₂O | 276.9853 |

Note: The table shows values calculated for both the ⁷⁹Br and ⁸¹Br isotopes, which occur in an approximate 1:1 natural abundance.

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of molecules. nih.gov By calculating the electron density, DFT can determine ground-state properties, optimized geometry, and the distribution of electronic orbitals. tandfonline.com For 2-(4-Bromophenoxy)nicotinonitrile, DFT calculations provide a foundational understanding of its stability, reactivity, and electronic characteristics. Studies on similar nicotinonitrile structures have successfully used DFT methods, often at the B3LYP/6-31G(d,p) level of theory, to correlate theoretical structures with experimental X-ray crystallography data. dntb.gov.ua

Frontier Molecular Orbital (FMO) theory is a critical application of molecular orbital theory that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). dntb.gov.uanih.gov The energy and localization of these orbitals are fundamental to a molecule's reactivity and electronic properties. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. dntb.gov.ua The energy difference between them, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. bohrium.com

For this compound, the HOMO is expected to be localized primarily on the electron-rich bromophenoxy ring, while the LUMO would likely be centered on the electron-deficient nicotinonitrile moiety. The energy of these orbitals dictates the molecule's susceptibility to electrophilic and nucleophilic attack. While specific calculations for this compound are not publicly available, analysis of related structures provides insight into the expected values.

| Compound Type | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Reference Context |

|---|---|---|---|---|

| PEPPSI-type Pd-NHC complex | -5.62 | -2.54 | 3.08 | FMO analysis implied the compound is chemically reactive due to a low energy gap. bohrium.com |

| 2-methylthio-triazoloquinazoline | -6.47 | -1.57 | 4.90 | Analysis revealed a significant energy gap suggesting stability. semanticscholar.org |

| Nicotinonitrile Derivative for OLED | -5.80 | -2.45 | 3.35 | A small energy gap is desirable for applications in organic light-emitting diodes (OLEDs). |

A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the total electrostatic potential on the electron density surface of a molecule. It is invaluable for predicting how a molecule will interact with other charged species, identifying regions prone to electrophilic and nucleophilic attack. semanticscholar.org In an MEP map, regions of negative potential (typically colored red or yellow) indicate electron-rich areas susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack.

Molecular Modeling and Docking Simulations

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. Among the most powerful of these are docking simulations, which predict the preferred orientation of one molecule when bound to a second to form a stable complex. ekb.eg This is particularly useful in drug discovery for predicting the interaction between a potential drug molecule and its protein target. researchgate.net

Molecular docking simulations are employed to predict how this compound might bind to the active site of a biological target, such as an enzyme or receptor. The process involves placing the molecule (the ligand) into the binding site of the protein and calculating the binding affinity, typically expressed as a binding energy score in kcal/mol. A lower binding energy indicates a more stable and favorable interaction.

Studies on related nicotinonitrile derivatives have shown their potential as inhibitors for various protein targets. For instance, nicotinonitrile analogs have been evaluated as inhibitors of GCN5, VEGFR-2, and bacterial Dihydrofolate reductase (DHFR). mdpi.com Docking studies of these analogs have revealed key interactions, such as hydrogen bonds with amino acid residues like Serine and hydrophobic interactions with residues like Valine and Leucine. mdpi.com Such studies suggest that this compound could be modeled against similar targets to predict its potential biological activity.

| Compound/Derivative Type | Protein Target | Binding Energy (kcal/mol) | Key Interacting Residues | Reference |

|---|---|---|---|---|

| Nicotinonitrile Ester Derivative | Antimicrobial Target | -9.5 | Not Specified | |

| Trisubstituted Nicotinonitrile | hGCN5 (PDB: 1Z4R) | Not Specified | V587, G591, F622, A618 | mdpi.com |

| Furo[2,3-b]pyridine Derivative | AKT1, ERα, HER2 | Strong Binding Affinities | Not Specified | ekb.eg |

The biological activity of a molecule is often dependent on its three-dimensional shape or conformation. Conformational analysis explores the different spatial arrangements of atoms that can be achieved through rotation around single bonds. For this compound, the most significant flexibility comes from the rotation around the C-O-C ether linkage between the phenyl and pyridine (B92270) rings.

Exploring the conformational landscape helps identify the lowest energy (most stable) conformations and the energy barriers between them. This is crucial because the molecule must adopt a specific, often low-energy, conformation to fit optimally into a protein's binding site. Computational methods can map this landscape, providing insight into the range of shapes the molecule can adopt and which of these are most likely to be biologically active.

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. A QSAR model relates predictor variables, known as molecular descriptors, to the response variable (e.g., inhibitory concentration, IC₅₀). dntb.gov.ua These descriptors quantify various aspects of a molecule's physicochemical properties, such as its steric, electronic, and hydrophobic characteristics.

A typical QSAR model takes the form of a linear or non-linear equation: Activity = f(Descriptor 1, Descriptor 2, ... , Descriptor n)

For a series of analogs of this compound, a QSAR study would involve synthesizing multiple derivatives (e.g., by varying the substitution on the phenoxy ring) and measuring their biological activity. Then, various molecular descriptors would be calculated for each analog. Statistical methods, such as multiple linear regression, would be used to build a model that predicts activity based on these descriptors. Such models are valuable for predicting the activity of new, unsynthesized compounds and for understanding which molecular properties are most important for biological function. dntb.gov.ua

| Descriptor Class | Example Descriptors | Property Represented |

|---|---|---|

| Electronic | Dipole moment, HOMO/LUMO energies, Partial charges | Charge distribution and reactivity |

| Steric | Molecular weight, Molar refractivity (MR), van der Waals volume | Size and shape of the molecule |

| Hydrophobic | LogP (octanol-water partition coefficient) | Lipophilicity and ability to cross cell membranes |

| Topological | Kappa shape indices, Wiener index, Zagreb index | Molecular branching and connectivity |

Mechanistic Insights from Computational Approaches (e.g., Anomeric-Based Oxidation)

Computational chemistry serves as a powerful tool to elucidate the intricate mechanisms of chemical reactions, offering insights that are often difficult to obtain through experimental means alone. In the context of nicotinonitrile derivatives, computational approaches, particularly those based on Density Functional Theory (DFT), have been instrumental in understanding their synthesis and reactivity. While direct computational studies on the anomeric-based oxidation of this compound are not extensively documented in the reviewed literature, the principles of this mechanism can be inferred from studies on related compounds.

The anomeric effect is a stereoelectronic effect that describes the tendency of a heteroatomic substituent adjacent to a heteroatom within a cyclohexane-like ring to prefer the axial orientation instead of the less sterically hindered equatorial orientation. In the context of the synthesis of certain nicotinonitrile derivatives, a related phenomenon, termed cooperative vinylogous anomeric-based oxidation (CVABO), has been proposed as a key mechanistic step. researchgate.netorgchemres.org This process facilitates the aromatization of a dihydropyridine (B1217469) intermediate to the final nicotinonitrile product without the need for an external oxidizing agent. The driving force is believed to be the stabilization gained through the delocalization of electrons involving a lone pair from a heteroatom.

Computational studies on various nicotinonitrile and quinoxaline (B1680401) derivatives provide valuable data that can be extrapolated to understand the potential behavior of this compound in similar reaction pathways. nih.govtandfonline.com These studies often focus on optimizing the molecular geometry and calculating electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO energy gap is a critical parameter that indicates the chemical reactivity and stability of a molecule. A smaller energy gap generally suggests higher reactivity.

For instance, DFT calculations have been employed to analyze the interaction energies between molecules, which are broken down into electrostatic, dispersion, polarization, and repulsion components. nih.gov These calculations help in understanding the non-covalent interactions that can influence the stability of intermediates and transition states in a reaction mechanism.

The following table summarizes representative computational data for related heterocyclic compounds, which can provide a basis for understanding the electronic and structural properties relevant to the reactivity of this compound.

| Compound/System | Computational Method | Key Findings | Reference |

| Triazoloquinoxalin derivative | DFT (B3LYP/6-31+G(d,p)) | HOMO-LUMO energy levels determined; interaction energies (electrostatic, dispersion, polarization, repulsion) calculated to understand molecular packing. | nih.gov |

| Naphthyl chalcone (B49325) and nicotinonitrile derivatives | DFT | Used to understand absorption and emission properties, which are related to electronic structure. | researchgate.net |

| Pyran-2,4-dione derivatives | DFT | Conformational analysis to determine the most stable isomers; Natural Bond Orbital (NBO) analysis to determine atomic charges. | mdpi.com |

| Platinum-pyrazine carboxamide complexes | DFT | Optimized structures and global chemical reactivity descriptors estimated from HOMO and LUMO energies. | bendola.com |

| N-hexylphenothiazine/cyanopyridine copolymers | DFT and TD-DFT | Employed to understand the relationship between molecular structures and their photophysical and photovoltaic properties. | bohrium.com |

While a specific computational study detailing the anomeric-based oxidation of this compound is not available in the provided search results, the established principles of this mechanism in the synthesis of other nicotinonitriles, coupled with the insights from DFT studies on analogous structures, provide a strong foundation for predicting its mechanistic pathway. Such computational analyses would be invaluable in confirming the role of the anomeric effect and in mapping the potential energy surface of the oxidation reaction.

Molecular Mechanisms and Biological Interactions

Investigations into Protein Kinase Inhibition Mechanisms

Nicotinonitrile derivatives have been identified as potent inhibitors of several protein kinases, which are crucial regulators of cellular processes and are often dysregulated in diseases like cancer. ekb.egnih.gov The structural backbone of nicotinonitrile serves as a versatile scaffold for designing inhibitors that can target the ATP-binding pocket of these enzymes. ekb.egekb.eg

PIM-1 Kinase: Derivatives of 2-(4-Bromophenoxy)nicotinonitrile have shown significant inhibitory activity against PIM-1 kinase, a serine/threonine kinase implicated in cancer cell proliferation and survival. nih.govacs.org For instance, a series of 2-chloro-4-(2-chloroquinolin-3-yl)-6-phenylnicotinonitrile derivatives were synthesized, with the 6-(4-bromophenyl) analog (4d) demonstrating the most potent PIM-1 kinase inhibition with an IC50 value of 0.46 ± 0.02 μM. nih.govacs.org This was more potent than the reference compound quercetagetin (B192229) (IC50 = 0.56 ± 0.03 μM). nih.govacs.org These compounds are believed to exert their effect by binding to the active site of the kinase, thereby blocking its activity and inducing apoptosis in cancer cells. researchgate.netresearchgate.net Mechanistic studies have shown that inhibition of PIM-1 can lead to cell cycle arrest, often at the G2/M or S phase, and an increase in the levels of active caspase-3, a key executioner of apoptosis. ekb.egresearchgate.net

VEGFR-2: The vascular endothelial growth factor receptor-2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. ekb.eg Nicotinonitrile hybrids have been developed as inhibitors of VEGFR-2 tyrosine kinase. ekb.eg One study reported a 3-cyanopyridine (B1664610) derivative that exhibited VEGFR-2 inhibition with an IC50 value of 5.22 µM, comparable to the standard inhibitor quercetin. ekb.eg The combination of PIM-1 and VEGFR-2 inhibition in a single molecule is a promising strategy to achieve a synergistic antitumor response. ekb.eg

Aurora Kinases: Aurora kinases are a family of serine/threonine kinases that play a critical role in mitosis. ekb.eg Their overexpression is common in various cancers, making them attractive therapeutic targets. ekb.egnih.gov Nicotinonitrile derivatives have been designed as inhibitors of Aurora kinases A and B. ekb.eg For example, introducing substituted phenoxyethylamino groups into the 2-position of a 3-cyano-4-methyl-6-(5-methyl-3-pyrazoloamino)-pyridine scaffold created dual inhibitors of Aurora kinases and tubulin polymerization. ekb.eg These compounds were found to block the phosphorylation of histone H3, a downstream target of Aurora B, and inhibit the growth of cancer cell lines like HCT116 at nanomolar concentrations. ekb.eg

EGFR Tyrosine Kinase: The epidermal growth factor receptor (EGFR) is a transmembrane protein that, upon activation, initiates signaling cascades promoting cell growth and proliferation. ekb.eg Mutations and overexpression of EGFR are hallmarks of several cancers, particularly non-small cell lung cancer. nih.govamegroups.org Nicotinonitrile-based hybrids have been developed as EGFR tyrosine kinase inhibitors (TKIs). ekb.egekb.eg One such derivative, a 4-anilino-3-cyano-5-vinyl/ethynyl/phenyl pyridine (B92270), showed excellent EGFR inhibition with an IC50 value of 0.6 µM. ekb.eg These fourth-generation EGFR-TKIs are designed to overcome resistance to earlier generations of inhibitors. nih.govamegroups.org

STAT3 Pathway: The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a pivotal role in tumor cell proliferation, survival, and invasion. nih.gov The STAT3 signaling pathway is often constitutively active in many cancers. Research into cyanopyridine derivatives has identified compounds that can inhibit the STAT3 pathway. For instance, 2-amino-4,6-bis-(4-bromophenyl) nicotinonitrile was synthesized and evaluated for its potential to inhibit this pathway in colorectal cancer cells. nih.gov Inhibition of STAT3 phosphorylation is a key mechanism by which these compounds exert their anti-cancer effects. nih.govgoogle.com

Enzyme Inhibition Studies

Beyond protein kinases, this compound and its analogs have been investigated as inhibitors of other crucial enzymes, particularly those involved in carbohydrate metabolism.

α-Glucosidase and α-Amylase: These enzymes are key players in the digestion of carbohydrates. nih.govd-nb.info Their inhibition can slow down the absorption of glucose, making them important targets for the management of type 2 diabetes. nih.gov Several studies have demonstrated the potential of nicotinonitrile derivatives as inhibitors of α-glucosidase and α-amylase. nih.govd-nb.inforesearchgate.netresearchgate.net In one study, a series of nicotinonitrile derivatives exhibited α-glucosidase inhibitory activity with IC50 values ranging from 3.00 ± 0.11 to 43.35 ± 0.67 μM, and α-amylase inhibition with IC50 values from 9.20 ± 0.14 to 65.56 ± 1.05 μM. researchgate.net Another study on 5-amino-nicotinic acid derivatives reported compounds with strong inhibitory activities against both enzymes, with some derivatives showing IC50 values comparable to the standard drug acarbose. nih.govd-nb.info Kinetic studies have indicated that these compounds often act as competitive inhibitors. researchgate.net The presence of halogen atoms like bromine on the phenyl ring has been noted to be favorable for this inhibitory activity. nih.govd-nb.infofrontiersin.org

Mechanistic Aspects of Antioxidant Activity

Certain nicotinonitrile derivatives have demonstrated antioxidant properties, which are crucial for protecting cells from damage caused by reactive oxygen species (ROS). ekb.egresearchgate.net

Radical Scavenging Pathways: The antioxidant mechanism of these compounds is often attributed to their ability to scavenge free radicals. Studies have shown that nicotinonitrile hybrids, such as those incorporating a phenothiazine (B1677639) moiety, exhibit good radical scavenging activity against radicals like ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)). ekb.eg The specific structural features of the derivatives influence their radical scavenging efficacy.

DNA Protection: Oxidative stress can lead to significant DNA damage, a precursor to mutagenesis and carcinogenesis. sigmaaldrich.com The antioxidant capabilities of nicotinonitrile derivatives can contribute to the protection of DNA from such damage. researchgate.net By neutralizing free radicals, these compounds can prevent the chain reactions that lead to DNA strand breaks and other forms of genomic instability. researchgate.netsigmaaldrich.com

Induction of Apoptotic Pathways and DNA Disruption at the Cellular Level

A key mechanism underlying the anticancer activity of many this compound derivatives is their ability to induce programmed cell death, or apoptosis, in cancer cells. researchgate.netresearchgate.net

This is often achieved through the modulation of key proteins in the apoptotic cascade. For example, treatment of cancer cells with these compounds has been shown to increase the levels of active caspase-3, a critical executioner enzyme in apoptosis. researchgate.netresearchgate.net Furthermore, these derivatives can alter the balance of pro-apoptotic and anti-apoptotic proteins. Specifically, they have been observed to downregulate the anti-apoptotic protein Bcl-2 and upregulate the pro-apoptotic protein Bax. researchgate.net This shift in the Bax/Bcl-2 ratio lowers the threshold for apoptosis induction.

In addition to activating apoptotic pathways, these compounds can directly or indirectly cause DNA damage and disruption. core.ac.ukmolonc.ca This can lead to the activation of DNA damage response pathways, which, if the damage is too severe to be repaired, will trigger apoptosis. sigmaaldrich.commolonc.ca Some nicotinonitrile derivatives have also been found to cause cell cycle arrest, for instance at the S phase or G2/M phase, which can be a prelude to apoptosis. ekb.egresearchgate.net

Molecular Basis of Antibacterial and Antifungal Action

Nicotinonitrile derivatives have emerged as a class of compounds with promising antimicrobial properties. ekb.egnih.govresearchgate.net Their mechanism of action against bacteria and fungi is multifaceted and is an area of active investigation.

The antibacterial and antifungal activity is thought to arise from the specific structural features of the nicotinonitrile scaffold and its substituents. For example, studies have shown that certain derivatives exhibit significant activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, as well as fungal species like Candida albicans. researchgate.netresearchgate.net The presence of an ester substituent at position 2 of the nicotinonitrile ring has been shown to confer excellent antimicrobial activity. researchgate.net

Molecular docking studies suggest that these compounds may exert their effects by inhibiting essential microbial enzymes. researchgate.net By binding to the active site of these enzymes, they can disrupt critical metabolic or structural pathways necessary for the pathogen's survival. The specific enzymes targeted are likely to vary depending on the microbial species and the exact structure of the nicotinonitrile derivative.

Intermolecular Interactions with Biological Receptors and Enzymes

The biological activity of this compound and its derivatives is fundamentally determined by their interactions with target proteins at the molecular level. researchgate.net Molecular docking simulations have been instrumental in elucidating these interactions.

These studies reveal that the nicotinonitrile core and its various substituents form a network of non-covalent interactions within the binding sites of target enzymes and receptors. These interactions can include:

Hydrogen bonds: Formed between hydrogen bond donors and acceptors on both the ligand and the protein.

Hydrophobic interactions: Occur between nonpolar regions of the ligand and the protein, contributing significantly to binding affinity.

Halogen bonds: The bromine atom in this compound can participate in halogen bonding, a specific type of non-covalent interaction that can enhance binding affinity and selectivity.

Pi-pi stacking: Interactions between the aromatic rings of the ligand and aromatic amino acid residues in the protein's binding site.

For example, in the context of α-glucosidase inhibition, docking studies have shown that derivatives can bind tightly within the active pocket of the enzyme, with different parts of the molecule interacting with key amino acid residues. researchgate.netfrontiersin.org Similarly, for protein kinase inhibition, the cyanopyridine scaffold often forms crucial hydrogen bonds with the hinge region of the kinase's ATP-binding site, a common feature of many kinase inhibitors. nih.govacs.org These detailed intermolecular interactions provide a rational basis for the structure-activity relationships observed and guide the design of more potent and selective inhibitors. researchgate.net

Advanced Materials Science Applications

Development as a Building Block for Complex Organic Molecules

2-(4-Bromophenoxy)nicotinonitrile serves as a versatile building block in organic synthesis, enabling the construction of more complex molecular frameworks. lookchem.comcymitquimica.com The presence of the bromine atom provides a reactive site for various cross-coupling reactions, such as the Suzuki and Ullmann couplings, which are instrumental in forming new carbon-carbon and carbon-heteroatom bonds. iitk.ac.inresearchgate.netorganic-chemistry.orgmagtech.com.cnnih.gov This reactivity allows for the strategic introduction of diverse functional groups, leading to the synthesis of novel compounds with tailored properties.

For instance, the bromine atom can be substituted to create biaryl compounds, which are significant in medicinal chemistry and materials science. iitk.ac.in The Ullmann reaction, a copper-catalyzed coupling of two aryl halides, is a classic method for synthesizing symmetric biaryls. iitk.ac.inorganic-chemistry.org More contemporary variations of this reaction allow for the coupling of different aryl halides, expanding the synthetic possibilities. organic-chemistry.orgnih.gov

Furthermore, the nicotinonitrile moiety itself can participate in various chemical transformations. The cyano group can be hydrolyzed, reduced, or converted to other functional groups, while the pyridine (B92270) ring can undergo N-alkylation or other modifications. ekb.eg This dual reactivity of the bromine substituent and the nicotinonitrile core makes this compound a highly adaptable precursor for creating a wide array of intricate organic molecules with potential applications in various scientific fields. nih.govtsijournals.comnih.govdovepress.com

Exploration in Optoelectronic Materials

The photophysical properties of nicotinonitrile derivatives have drawn considerable attention for their potential use in optoelectronic devices, such as organic light-emitting diodes (OLEDs). researchgate.netresearchgate.net The incorporation of a nicotinonitrile group, which acts as an electron acceptor, can lead to the development of multifunctional blue fluorophores. researchgate.net

One notable example is a novel nicotinonitrile derivative, CZN, which demonstrates highly efficient blue fluorescence. A non-doped blue OLED utilizing CZN achieved an external quantum efficiency (EQE) of 4.6%. researchgate.net Moreover, CZN has shown promise as a host material for phosphorescent OLEDs, achieving high EQEs for yellow, orange, and deep-red phosphorescence. researchgate.net By using CZN as both the blue emitter and the host, a hybrid white OLED (WOLED) was fabricated with a forward-viewing EQE of 17.2%, highlighting the potential of nicotinonitrile-based compounds in creating efficient and low-cost WOLEDs. researchgate.net

The synthesis of such materials often involves cross-coupling reactions, like the Suzuki reaction, to link different aromatic units. For example, 6-(4-bromophenyl)-2-phenyl-4-(p-tolyl)nicotinonitrile can be coupled with (9-phenyl-9H-carbazol-3-yl)boronic acid to produce advanced materials for optoelectronic applications. researchgate.net The resulting molecules often exhibit desirable properties like high thermal stability and good film-forming capabilities, which are crucial for device fabrication. bohrium.com Theoretical studies using Density Functional Theory (DFT) are often employed to understand the absorption and emission properties of these materials, aiding in the design of new compounds with optimized performance. researchgate.net

Research into Corrosion Inhibition Mechanisms

Recent studies have explored the potential of nicotinonitrile derivatives as effective corrosion inhibitors for various metals and alloys. researchgate.netnih.gov The mechanism of inhibition is generally attributed to the adsorption of the inhibitor molecules onto the metal surface, forming a protective film that impedes the corrosion process. nih.gov This adsorption is influenced by the electronic structure of the inhibitor and the nature of its interaction with the metal.

The presence of heteroatoms like nitrogen and oxygen, as well as the π-electrons in the aromatic rings of this compound, are believed to play a crucial role in the adsorption process. These features allow the molecule to interact with the vacant d-orbitals of the metal, leading to the formation of a stable, protective layer.

Research on related nicotinonitrile compounds has shown that their inhibition efficiency can be quite high. For instance, certain 2-amino-4,6-dimethylnicotinonitrile (B188196) derivatives have demonstrated inhibition efficiencies of up to 96% for brass alloy in nitric acid. researchgate.net The effectiveness of these inhibitors is often enhanced by the presence of specific substituent groups. For example, the introduction of a bromophenyl group in 2-((3-bromophenyl)-amino)-4,6-dimethyl-nicotinonitrile resulted in the highest inhibition efficiency among the tested compounds. researchgate.net

Electrochemical studies, such as potentiodynamic polarization and electrochemical impedance spectroscopy, are key techniques used to evaluate the performance of these corrosion inhibitors. nih.gov These methods provide insights into the kinetics of the corrosion process and the nature of the protective film formed. The development of plant-based extracts containing compounds with similar structural motifs also represents a growing area of research for eco-friendly corrosion inhibitors. nih.gov

Future Research Directions and Unexplored Avenues

Development of Novel Synthetic Routes with Enhanced Sustainability

The conventional synthesis of diaryl ethers like 2-(4-Bromophenoxy)nicotinonitrile often relies on Ullmann-type cross-coupling reactions, which may require harsh conditions and expensive catalysts. rhhz.netresearchgate.net Future research should prioritize the development of more sustainable and efficient synthetic strategies.

Key areas of focus include:

Biocatalysis : The use of enzymes, such as nitrilases or laccases, presents a green alternative for the synthesis and modification of nicotinonitrile compounds. nih.gov Biocatalytic methods operate under mild conditions, often with high selectivity, reducing the need for protecting groups and minimizing waste. wikipedia.org Research into enzymes capable of catalyzing the C-O bond formation or transformations on the nicotinonitrile core could provide highly efficient and environmentally benign synthetic routes. nih.govitu.edu.tr

Mechanochemistry : Solid-state synthesis through mechanochemical methods, such as ball milling, offers a solvent-free or low-solvent approach to chemical reactions. sciencesconf.org Investigating the mechanochemical synthesis of this compound could lead to a more sustainable industrial-scale production process, reducing solvent waste and energy consumption. sciencesconf.org

Advanced Catalytic Systems : Exploration of catalysts based on earth-abundant metals as alternatives to palladium could lower costs and environmental impact. researchgate.net Furthermore, designing more efficient ligands for copper-catalyzed Ullmann reactions can enable the synthesis to proceed under milder conditions with lower catalyst loadings. rhhz.net Hypervalent iodine-mediated C–H functionalization also represents a modern strategy for creating diaryl ethers, potentially offering new pathways to this scaffold. acs.org

| Synthetic Strategy | Potential Advantages | Research Focus |

|---|---|---|

| Biocatalysis | High selectivity, mild reaction conditions, reduced waste. nih.govwikipedia.org | Screening for novel enzymes (nitrilases, laccases), enzyme immobilization, process optimization. itu.edu.tr |

| Mechanochemistry | Solvent-free/low-solvent, energy efficient, scalable. sciencesconf.org | In-situ monitoring of reactions, understanding reaction mechanisms, scale-up studies. sciencesconf.org |

| Advanced Catalysis | Use of earth-abundant metals, milder reaction conditions, higher yields. rhhz.netresearchgate.net | Development of novel ligands, exploring new metal catalysts (e.g., iron, nickel), catalyst recycling. |

Elucidation of Broader Mechanistic Pathways in Biological Systems

Nicotinonitrile derivatives are known to possess a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. ekb.egekb.egresearchgate.net The specific mechanisms of action, however, are often not fully understood. For this compound, a comprehensive investigation into its biological targets and pathways is a critical future direction.

Unexplored avenues include:

Target Identification and Validation : Moving beyond general screening, research should employ advanced techniques like chemical proteomics, thermal shift assays, and genetic screening to identify the specific protein targets of this compound within human cells. Nicotinonitrile scaffolds have been implicated in the inhibition of various kinases like PIM-1, VEGFR-2, and EGFR, suggesting this as a promising area of investigation. ekb.eg

Pathway Analysis : Once targets are identified, transcriptomics (RNA-seq) and proteomics can be used to understand the downstream effects on cellular signaling pathways. This could reveal how the compound exerts its effects, for instance, by modulating pathways involved in cell proliferation, apoptosis, or inflammation, such as the STAT3 pathway, which is a known target for some cyanopyridines. dovepress.comnih.gov

Structural Biology : Obtaining co-crystal structures of this compound bound to its biological targets would provide invaluable atomic-level insights into its binding mode. This information is crucial for structure-based drug design, enabling the rational optimization of the compound's potency and selectivity.

Integration with Emerging Technologies for Advanced Materials

The optoelectronic properties of the nicotinonitrile core, combined with the functionality provided by the bromo-phenoxy group, make this compound an interesting candidate for materials science applications.

Future research could focus on:

Organic Electronics : Nicotinonitrile derivatives have been explored as blue fluorophors in Organic Light-Emitting Devices (OLEDs). researchgate.net The specific properties of this compound, including its potential for high triplet energy and thermal stability, should be investigated for its utility as a host material for phosphorescent emitters or as an emissive dopant itself.

Polymer Chemistry : The compound can serve as a monomer for the synthesis of novel polymers. bohrium.com Polymerization through the bromine atom via cross-coupling reactions could lead to the creation of π-conjugated polymers with tailored electronic and optical properties for applications in organic photovoltaics (OPVs) or field-effect transistors (OFETs).

Sensors and Metal-Organic Frameworks (MOFs) : The nitrile group and the bromine atom can act as coordination sites for metal ions. This opens up the possibility of using this compound as a ligand for the construction of MOFs with potential applications in gas storage or catalysis. Its ability to interact with specific analytes could also be harnessed in the development of chemical sensors.

| Technology Area | Potential Role of this compound | Key Properties to Investigate |

|---|---|---|

| Organic Electronics (OLEDs) | Emissive layer dopant or phosphorescent host material. researchgate.net | Photoluminescence quantum yield, triplet energy level, thermal stability, charge transport mobility. |

| Conjugated Polymers | Functional monomer for polymerization. bohrium.com | Electrochemical properties (HOMO/LUMO levels), optical bandgap, film-forming capabilities. |

| Sensors & MOFs | Building block (ligand) for porous materials or active component in a sensor array. | Coordination chemistry with various metals, selective binding to analytes, changes in optical/electrical properties upon binding. |

Exploration of New Chemical Transformations and Derivatizations

The chemical versatility of this compound provides a rich platform for synthetic exploration. Creating a library of derivatives is a well-established strategy for discovering new compounds with enhanced properties. ekb.eg

Future synthetic work could explore:

Cross-Coupling Reactions : The bromine atom is an ideal handle for various palladium- or copper-catalyzed cross-coupling reactions, such as Suzuki, Stille, Sonogashira, and Buchwald-Hartwig amination. These reactions would allow for the introduction of a wide array of aryl, alkyl, alkynyl, and amino substituents, dramatically increasing the chemical space around the core scaffold.

Nitrile Group Chemistry : The cyano group is a versatile functional group that can be transformed into other functionalities. ekb.eg For example, it can be hydrolyzed to a primary amide or a carboxylic acid, reduced to an aminomethyl group, or used in cycloaddition reactions to form heterocyclic rings like tetrazoles or triazines, which are themselves important pharmacophores.

C-H Activation : Direct functionalization of the C-H bonds on either the pyridine (B92270) or the phenoxy ring offers an atom-economical way to introduce new substituents without pre-functionalization. This modern synthetic approach could lead to the rapid generation of novel derivatives that would be difficult to access through traditional methods.

Complex Adducts : Following precedents with similar nicotinonitrile structures, the synthesis of more complex derivatives, such as glycosyl hybrids, could be explored. tandfonline.com Such modifications can significantly alter the compound's solubility, cell permeability, and biological targeting.

Q & A

Basic: What synthetic methodologies are most effective for preparing 2-(4-Bromophenoxy)nicotinonitrile, and how can reaction conditions be optimized for higher yields?

Answer: The synthesis typically involves nucleophilic aromatic substitution, where 4-bromophenol reacts with an activated nicotinonitrile precursor. Key optimization parameters include:

- Solvent selection : Polar aprotic solvents like DMF or 1,2-dimethoxyethane (DME) enhance reactivity .

- Temperature : Reactions often proceed at 80–120°C under reflux.

- Bases : Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) facilitate deprotonation.

highlights the use of DME under reflux, achieving moderate yields (~65%). Monitoring via TLC and purification via column chromatography are critical for isolating the product .

Advanced: How can researchers resolve contradictions between NMR spectroscopic data and X-ray crystallographic results when characterizing derivatives?

Answer: Discrepancies may arise from dynamic processes in solution (e.g., rotational isomerism) versus static solid-state structures. Strategies include:

- Variable-temperature NMR : Detects conformational exchange in solution.

- Comparative analysis : Align NMR chemical shifts (e.g., aromatic protons at δ 7.28–8.20 ppm in ) with XRD bond lengths (e.g., 1.39–1.42 Å in ).

For example, 's ¹H NMR data for a related compound matches the electronic environment predicted by 's crystallographic data, resolving ambiguities .

Basic: Which spectroscopic techniques are essential for confirming structural identity?

Answer:

- ¹H/¹³C NMR : Identifies substitution patterns (e.g., nitrile carbons at δ ~115–120 ppm). provides δ 87.2–162.1 ppm for a nicotinonitrile derivative .

- FT-IR : Detects nitrile stretches (~2200 cm⁻¹).

- HRMS : Confirms molecular ion peaks (e.g., m/z 469.32 for C₂₃H₂₁BrN₂O₄ in ) .

Advanced: What challenges arise in determining crystal structures, and how do software tools like OLEX2 and SHELXT mitigate these?

Answer: Challenges include weak diffraction (due to bromine) and disorder in phenoxy groups. Solutions:

-

SHELXT : Automates space group determination (e.g., triclinic P1 in ) .

-

OLEX2 : Visualizes and refines disordered regions. Example parameters from :

Parameter Value Space group P1 a, b, c (Å) 7.9631, 11.0499, 23.9690 Volume (ų) 2076.31 Software integration improves accuracy in handling heavy atoms .

Advanced: How do electronic effects of the bromophenoxy group influence reactivity in cross-coupling reactions?

Answer: The electron-withdrawing bromophenoxy group activates the ring for nucleophilic substitution but may deactivate it toward electrophilic reactions. In Suzuki couplings, bromine acts as a leaving group. 's related compound (Lubabegron) demonstrates similar reactivity under palladium catalysis .

Basic: What purification strategies are recommended for isolating the compound?

Answer:

- Column chromatography : Use silica gel with ethyl acetate/hexane gradients.

- Preparative HPLC : For polar byproducts.

notes solubility in DMSO, guiding solvent selection during purification .

Basic: What are critical considerations for scaling up synthesis?

Answer:

- Heat transfer : Use jacketed reactors for temperature control.

- Mixing efficiency : Transition from batch to flow chemistry for reproducibility.

discusses production trends, emphasizing pilot-scale optimization .

Advanced: How are trace impurities detected and quantified?

Answer:

- LC-MS : Identifies impurities via exact mass (e.g., m/z deviations < 2 ppm).

- qNMR : Uses internal standards (e.g., 1,3,5-trimethoxybenzene).

references certified impurity standards for validation .

Advanced: How does crystal packing affect physicochemical properties?

Answer: Intermolecular interactions (e.g., halogen bonding between Br and nitrile groups in ) enhance thermal stability. Triclinic packing (Z=4) with π-π stacking influences solubility, guiding co-crystal design for bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.